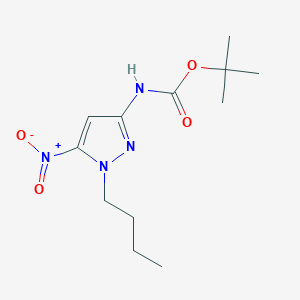

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

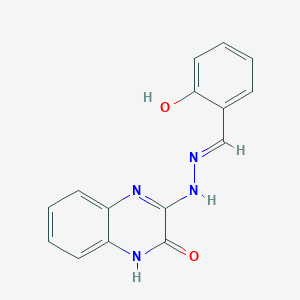

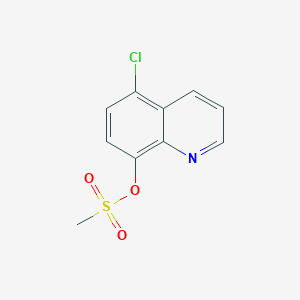

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate is a chemical compound. It is a significant intermediate in the synthesis of various nitrogen-containing tricyclic compounds, which are used as kinase inhibitors for treating immunological and oncological conditions .

Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecular structure of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can be used to confirm the structure .Chemical Reactions Analysis

The chemical reactions involving Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate can be complex. For instance, the tert-butyl carbamate can become protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate can be determined using various analytical techniques. For instance, its molecular weight is 284.316.Mecanismo De Acción

The mechanism of action of Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate involves the activation of the aziridine for anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The BOC group on the aziridine nitrogen activates the aziridine for AROP and allows the synthesis of low-molecular-weight poly (BocAz) chains .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-5-6-7-15-10(16(18)19)8-9(14-15)13-11(17)20-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKSWUJNXPATJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(1-butyl-5-nitropyrazol-3-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)

![Methyl 2-{3-(tert-butyl)-7-[(methoxycarbonyl)methyl]-9-methyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2667987.png)

![(E)-4-(Dimethylamino)-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]but-2-enamide](/img/structure/B2667990.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2667991.png)

![tert-Butyl 3-mercapto-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2667997.png)